

Confirming Cellular Target Engagement of DDO-2093: A Comparative Guide

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Compound of Interest					
Compound Name:	DDO-2093 dihydrochloride				
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For Researchers, Scientists, and Drug Development Professionals

DDO-2093 is a potent small molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is implicated in certain types of cancer, particularly acute leukemia.[1] Confirmation of target engagement in a cellular context is a crucial step in the validation and development of inhibitors like DDO-2093. This guide provides a comparative overview of DDO-2093 and alternative MLL1-WDR5 inhibitors, with a focus on methods to confirm cellular target engagement, supported by experimental data.

Comparison of DDO-2093 and Alternative MLL1-WDR5 Inhibitors

The following table summarizes the available quantitative data for DDO-2093 and other well-characterized inhibitors of the MLL1-WDR5 interaction. This data allows for a direct comparison of their biochemical potency and cellular activity.



Compound	Target	Biochemical IC50/K_d_	Cellular Activity	Reference
DDO-2093	MLL1-WDR5 PPI	K_d_ = 11.6 nM	Significant tumor growth suppression in an MV4-11 xenograft model.	[1]
OICR-9429	MLL1-WDR5 PPI	K_d_ = 93 nM	Disrupts WDR5-MLL1 interaction in cells (IC50 < 1 μ M); Induces differentiation in p30-expressing AML cells.	[2][3]
MM-401	MLL1-WDR5 PPI	IC50 = 0.9 nM (PPI); IC50 = 0.32 μM (MLL1 HMT activity)	Inhibits MLL1- dependent H3K4 methylation in cells (20 µM); Induces apoptosis and G1/S arrest in MLL-AF9 cells (10-40 µM).	[4][5][6][7]
MM-102	MLL1-WDR5 PPI	IC50 = 2.4 nM (PPI); IC50 = 0.32 μM (MLL1 HMT activity)	Inhibits growth of leukemia cells with MLL1 fusion proteins; Induces apoptosis.	[8]

Experimental Protocols for Confirming Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-



induced stabilization of the target protein, leading to an increase in its melting temperature.

Cellular Thermal Shift Assay (CETSA) Protocol for WDR5 Inhibitors

This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and WDR5 inhibitors.

1. Cell Culture and Treatment:

- Culture a human leukemia cell line with known MLL rearrangements (e.g., MV4-11, MOLM-13) in appropriate media.
- Seed cells in multi-well plates or flasks to achieve a sufficient cell number for the assay.
- Treat the cells with varying concentrations of the WDR5 inhibitor (e.g., DDO-2093) or vehicle control (e.g., DMSO). A typical concentration range could be from 0.1 nM to 10 μM.
- Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for compound uptake and target binding.

2. Thermal Challenge:

- After incubation, harvest the cells and wash them with PBS.
- Resuspend the cell pellets in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

3. Cell Lysis and Protein Quantification:

- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant.
- Quantify the amount of soluble WDR5 in the supernatant using a suitable method, such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against WDR5. Quantify the band intensity.



• ELISA or AlphaLISA: Use specific antibody pairs to quantify WDR5 in a plate-based format for higher throughput.

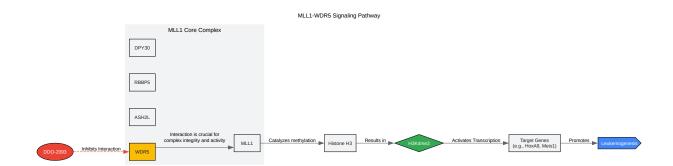
4. Data Analysis:

- Melt Curve: Plot the amount of soluble WDR5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
- Isothermal Dose-Response Curve (ITDRC): At a fixed temperature (chosen from the melt curve, typically where there is a significant difference between treated and untreated samples), plot the amount of soluble WDR5 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.

Visualizing Pathways and Workflows

To better understand the context of DDO-2093's action and the experimental approach to confirm its target engagement, the following diagrams are provided.



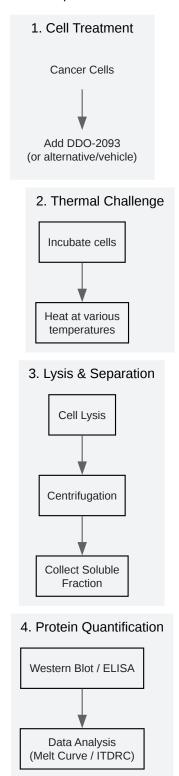


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Figure 1: Simplified signaling pathway of the MLL1-WDR5 interaction and the inhibitory action of DDO-2093.



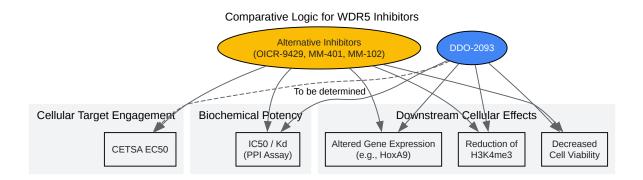
CETSA Experimental Workflow



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Figure 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).





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Figure 3: Logical framework for comparing DDO-2093 with alternative WDR5 inhibitors.

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